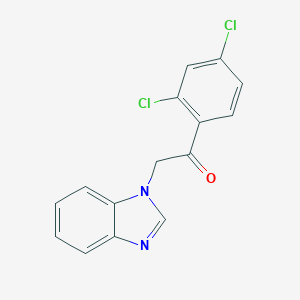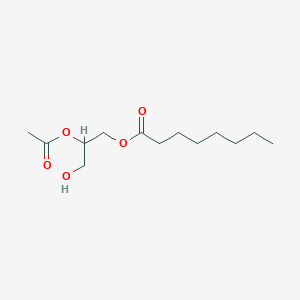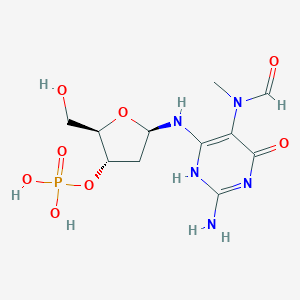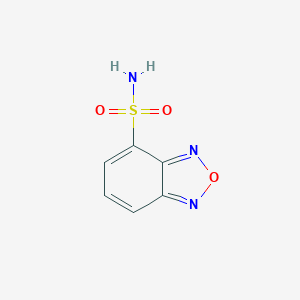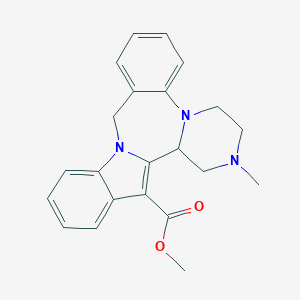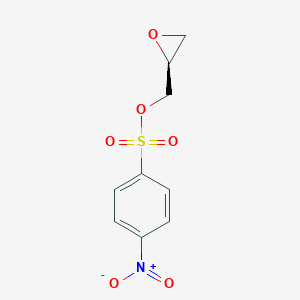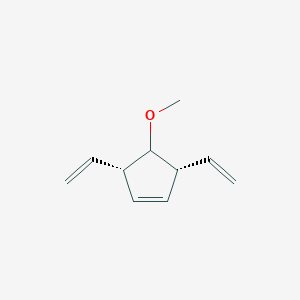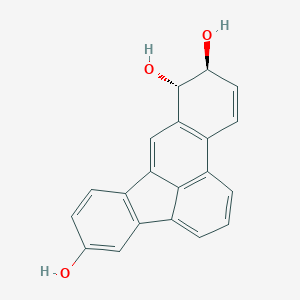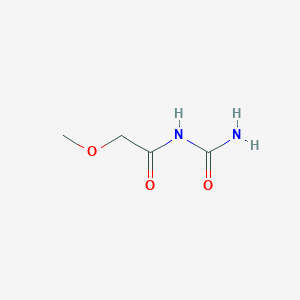
Methoxyacetylcarbamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyacetylcarbamide (MAC) is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. MAC is a white crystalline powder that is soluble in water and ethanol. It is also known as N-methoxy-N-methylacetamide and is commonly used as a solvent and a reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
MAC has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, MAC has been shown to have antitumor, anti-inflammatory, and antiviral properties. MAC has also been studied as a potential drug delivery system due to its solubility and stability in water. In the agrochemical industry, MAC has been used as a pesticide and a plant growth regulator. In materials science, MAC has been used as a solvent and a reagent in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of MAC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation and pain. MAC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties.
Biochemical and Physiological Effects
MAC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MAC has antitumor and anti-inflammatory properties. MAC has also been shown to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus (HIV). In vivo studies have shown that MAC has analgesic and antipyretic effects. MAC has also been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
MAC has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. MAC is also readily available and relatively inexpensive. However, MAC has some limitations, such as its potential toxicity and limited solubility in organic solvents.
Zukünftige Richtungen
There are several future directions for the study of MAC. One potential direction is the development of MAC-based drug delivery systems. MAC has been shown to have good solubility and stability in water, which makes it a potential candidate for drug delivery. Another potential direction is the study of the mechanism of action of MAC. The exact mechanism of action of MAC is not fully understood, and further studies are needed to elucidate its mode of action. Finally, the development of new synthetic routes for MAC could lead to improved yields and purity of the compound.
Synthesemethoden
The synthesis of MAC involves the reaction of N-methylacetamide with methanol in the presence of a catalyst. This process results in the formation of MAC and water as by-products. The reaction can be carried out under mild conditions and yields high purity MAC.
Eigenschaften
CAS-Nummer |
118122-19-3 |
|---|---|
Produktname |
Methoxyacetylcarbamide |
Molekularformel |
C4H8N2O3 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
N-carbamoyl-2-methoxyacetamide |
InChI |
InChI=1S/C4H8N2O3/c1-9-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8) |
InChI-Schlüssel |
ZRSZWSTXAIJCAI-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC(=O)N |
Kanonische SMILES |
COCC(=O)NC(=O)N |
Andere CAS-Nummern |
118122-19-3 |
Synonyme |
methoxyacetylcarbamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



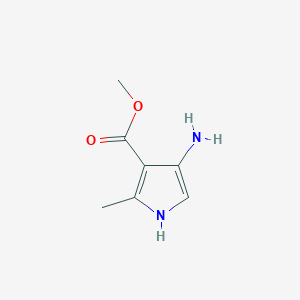
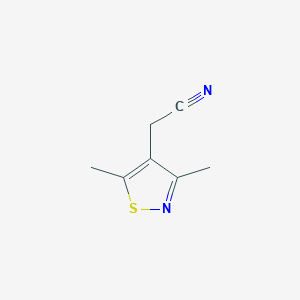
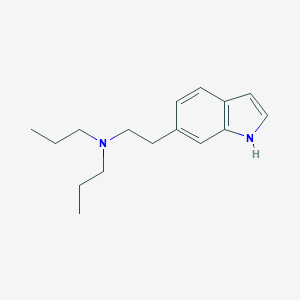
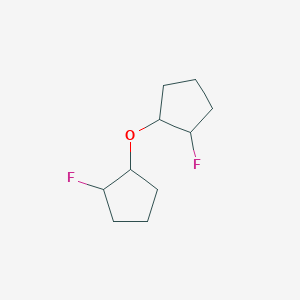
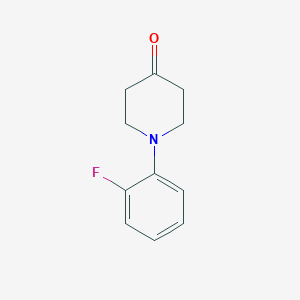
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
